{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” is a complex organic molecule that features a combination of amino, carbamic acid, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions including amination, esterification, and cyclization.
Amination: The initial step involves the introduction of the amino group to the cyclohexyl ring. This can be achieved through a reaction between cyclohexylamine and an appropriate acylating agent under controlled conditions.
Esterification: The next step involves the formation of the ester linkage. This can be done by reacting the amino-cyclohexyl intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Cyclization: The final step involves the cyclization of the intermediate to form the desired compound. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” can undergo various types of chemical reactions, including:
Oxidation: The amino and ester groups can be oxidized under specific conditions to form corresponding oxides and acids.
Reduction: The compound can be reduced to form amines and alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester and amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
The compound “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine derivatives: These compounds share the cyclohexylamine core structure and exhibit similar reactivity.
Carbamic acid esters: These compounds have similar ester functional groups and can undergo similar chemical reactions.
Benzyl esters: These compounds share the benzyl ester moiety and are used in similar applications.
Uniqueness
The uniqueness of “{2-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester” lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-12-8-7-11-16(17)21-19(24)25-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13,20H2,1-2H3,(H,21,24)/t14-,16?,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOFWRFUWJJQK-OOHWJJMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.